Androst-4-ene-3β,17α-diol-d3
Description
Androst-4-ene-3β,17α-diol-d3 is a deuterated analog of the endogenous steroid androst-4-ene-3β,17α-diol, where three hydrogen atoms are replaced with deuterium at specific positions. This modification enhances its utility as a stable isotope-labeled internal standard in analytical techniques such as liquid chromatography-mass spectrometry (LC-MS), enabling precise quantification of endogenous steroids in biological matrices . Structurally, it retains the Δ⁴-ene (double bond at C4–C5) and hydroxyl groups at C3β and C17α positions, which are critical for its interactions with steroidogenic enzymes and receptors. Its primary applications lie in metabolic studies, doping control, and pharmacokinetic research, where isotopic labeling helps distinguish exogenous administration from endogenous production .
Properties
Molecular Formula |
C₁₉H₂₇D₃O₂ |
|---|---|
Molecular Weight |
293.46 |
Synonyms |
Δ4-Androstene-3β,17α-diol-d3; (3β,17α)-Androst-4-ene-3,17-diol-d3; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below summarizes key structural and functional differences between Androst-4-ene-3β,17α-diol-d3 and related steroids:
Metabolic and Pharmacokinetic Differences
- Deuterium Isotope Effect: The deuterium labeling in this compound reduces its metabolic turnover by enzymes like 5α-reductase and cytochrome P450, prolonging its half-life compared to non-deuterated analogs .
- Receptor Binding : Androst-5-ene-3β,17β-diol (Δ5-diol) exhibits high affinity for estrogen receptors (Kd ≈ 11 nM), whereas Androst-4-ene-3β,17α-diol shows negligible binding due to its 17α-OH configuration .
- Enzymatic Conversion : Androst-4-ene-3,17-dione is rapidly reduced to testosterone or aromatized to estrone, while Androst-4-ene-3β,17α-diol is primarily sulfated or glucuronidated for excretion .
Key Research Findings
Deuterium-Labeled Synthesis : Deuterated steroids like this compound are synthesized via epoxidation and reductive opening of intermediates such as 5α-androst-2-ene-5α,17β-diol, ensuring stereochemical integrity via deuterium NMR .
Estrogenic Potency : Androst-5-ene-3β,17β-diol stimulates ZR-75-1 breast cancer cell proliferation (3-fold increase at 2.5 nM), exceeding DHEA’s efficacy by 250-fold .
Regulatory Challenges: The structural similarity of endogenous steroids complicates doping tests; isotopic labeling (e.g., d3) is essential for accurate detection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
